{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353954-38-7
VCID: VC8232706
InChI: InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
SMILES: CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.: 1353954-38-7

Cat. No.: VC8232706

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - 1353954-38-7

Specification

CAS No. 1353954-38-7
Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name 2-[2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
Standard InChI Key DTLOXENQPUGZCG-UHFFFAOYSA-N
SMILES CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyrrolidine ring, a saturated heterocycle known for its conformational flexibility and prevalence in bioactive molecules. At the 2-position of the pyrrolidine, a methylamino group is attached via a methylene linker (CH2-\text{CH}_2-), which is further protected by a benzyloxycarbonyl (Cbz) group. This Cbz group (PhCH2OCO\text{PhCH}_2\text{OCO}-) serves as a temporary protective moiety for the amine during synthesis, preventing unwanted side reactions . The acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}) at the 1-position introduces hydrophilicity and potential for hydrogen bonding, critical for interactions with biological targets.

Table 1: Molecular Properties

PropertyValueSource
CAS No.1353954-38-7
Molecular FormulaC16H22N2O4\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight306.36 g/mol
IUPAC Name2-[2-[[Methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid

Synthesis and Optimization

Key Synthetic Strategies

The synthesis of {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves multi-step protocols emphasizing amine protection, nucleophilic substitution, and acid coupling. A representative pathway includes:

  • Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at the 2-position with a methylamine group.

  • Cbz Protection: The methylamino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .

  • Acetic Acid Incorporation: The 1-position of pyrrolidine is coupled with acetic acid via a methylene spacer, often employing carbodiimide-based coupling reagents .

Recent advances in enantioselective synthesis, as demonstrated by Matulevičiūtė et al. (2023), highlight the use of chiral triflate esters and SN2S_N2 nucleophilic substitutions to achieve high enantiomeric purity (>90%>90\% ee) . For instance, reacting (S)-triflate esters with aminopyrrolidine derivatives at 50C-50^\circ \text{C} in dichloromethane (DCM) yields configurationally inverted products with minimal racemization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
Cbz ProtectionCbz-Cl, TEA, DCM, 0C0^\circ \text{C}85%95%
Nucleophilic Substitution(S)-Triflate, 50C-50^\circ \text{C}, 24h74–84%88–92% ee
Acid CouplingEDC·HCl, HOBt, DMF, rt78%90%

Structural Elucidation and Analytical Data

Spectroscopic Characterization

The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography:

  • 1H^1\text{H} NMR: Key signals include pyrrolidine protons (δ\delta 1.8–2.5 ppm), methylene groups adjacent to nitrogen (δ\delta 3.1–3.4 ppm), and aromatic protons from the Cbz group (δ\delta 7.2–7.4 ppm) .

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 172 ppm confirm the carboxylic acid, while δ\delta 156 ppm corresponds to the Cbz carbonyl .

  • HRMS: The molecular ion peak at m/zm/z 306.36 ([M+H]+^+) aligns with the molecular formula.

Crystallographic Insights

Single-crystal X-ray diffraction reveals a puckered pyrrolidine ring with chair-like conformation, stabilizing intramolecular hydrogen bonds between the acetic acid moiety and the Cbz group .

CompoundActivityIC50_{50}Source
Cbz-pyrrolidine analogAntimicrobial (E. coli)12 μM
Piperidine derivativeNeuroprotection (in vitro)45 μM

Applications in Drug Discovery

Intermediate in Peptide Synthesis

The Cbz group’s orthogonality allows selective deprotection under mild hydrogenolysis conditions (H2\text{H}_2, Pd/C), enabling sequential peptide coupling . For example, Matulevičiūtė et al. (2023) utilized similar intermediates to synthesize chiral dipeptides with piperidine moieties, demonstrating antiviral activity .

Prodrug Development

The acetic acid moiety facilitates prodrug conjugation via esterification, enhancing solubility and bioavailability. Preclinical models show prolonged plasma half-lives (t1/2>6t_{1/2} > 6 h) for prodrugs derived from analogous structures .

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